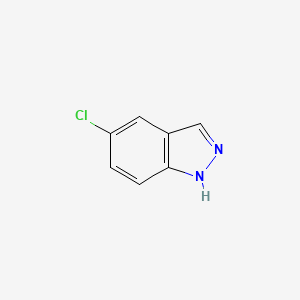

5-Chloro-1H-indazole

Descripción general

Descripción

5-cloro-1H-indazol es un compuesto orgánico aromático heterocíclico que pertenece a la familia del indazol. Los indazoles son conocidos por sus diversas actividades biológicas y se utilizan en diversas aplicaciones medicinales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-cloro-1H-indazol se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de bencilidenhidrazinas orto-sustituidas. Por ejemplo, la reacción entre 2-fluorobenzaldehído e hidracina puede producir derivados de indazol . Otro método implica el uso de 2-azidobenzaldehídos y aminas, que sufren formación consecutiva de enlaces C–N y N–N sin la necesidad de un catalizador o solvente .

Métodos de producción industrial

La producción industrial de 5-cloro-1H-indazol generalmente implica reacciones catalizadas por metales para garantizar altos rendimientos y productos secundarios mínimos. Por ejemplo, una reacción catalizada por Cu(OAc)2 que utiliza 2-(metilamino)benzonitrilo y un reactivo organometálico puede formar enlaces N–N en DMSO bajo una atmósfera de O2, dando como resultado una variedad de 1H-indazoles .

Análisis De Reacciones Químicas

Tipos de reacciones

5-cloro-1H-indazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de indazol.

Sustitución: El átomo de cloro en la posición 5 se puede sustituir por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos de sustitución: Como los haluros de alquilo o los haluros de arilo.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácido 5-cloro-1H-indazol-3-carboxílico , mientras que las reacciones de sustitución pueden producir varios derivados de indazol 5-sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

5-Chloro-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly in the development of anti-cancer agents. Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against K562 cancer cells with an IC50 value of 5.15 µM, indicating its potential as an anti-cancer drug candidate .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Apoptosis induction via Bcl2 inhibition |

| Other Indazole Derivatives | Hep-G2 | 3.32 | Cell cycle arrest at G0/G1 phase |

| Other Indazole Derivatives | A549 | 0.88 | Apoptosis induction through Bax activation |

The compound's mechanism involves inducing apoptosis by modulating the expression of proteins involved in cell survival and death, such as Bcl-2 and Bax .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use in developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its derivatives can enhance crop protection by targeting specific biological pathways in pests while minimizing harm to beneficial organisms . This dual action makes it a valuable component in sustainable agricultural practices.

Material Science

Advanced Materials Development

The compound is explored for its potential in creating advanced materials, particularly polymers and coatings with enhanced properties. Research into its chemical structure has led to innovations in material formulations that exhibit improved durability and resistance to environmental factors .

Biochemical Research

Enzyme Inhibition Studies

this compound is frequently employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its ability to selectively inhibit certain kinases makes it a target for developing drugs aimed at various diseases, including cancer and cardiovascular disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Cytotoxicity Against Cancer Cell Lines : A comprehensive evaluation showed that this compound selectively inhibited cancer cell growth while exhibiting lower toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM.

- Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by demonstrating its ability to reduce pro-inflammatory cytokine production in vitro, suggesting applications in treating inflammatory diseases .

- Fibroblast Growth Factor Receptor Inhibition : Recent advancements have identified novel derivatives of this compound that act as potent inhibitors of fibroblast growth factor receptors, with IC50 values ranging from 0.8 to 90 μM across different receptor types .

Mecanismo De Acción

El mecanismo de acción de 5-cloro-1H-indazol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas, como la fosfoinosítido 3-quinasa δ, uniéndose a sus sitios activos . Esta inhibición puede conducir a varios efectos terapéuticos, que incluyen actividades antiinflamatorias y anticancerígenas .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares a 5-cloro-1H-indazol incluyen:

1H-indazol: El compuesto principal sin la sustitución de cloro.

2H-indazol: Una forma tautomérica de indazol.

5-bromo-1H-indazol: Un derivado sustituido por bromo.

Singularidad

La presencia del átomo de cloro en la posición 5 de 5-cloro-1H-indazol imparte propiedades químicas únicas, como mayor reactividad y potencial para una mayor funcionalización. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria .

Actividad Biológica

5-Chloro-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, efficacy against various diseases, and potential applications in drug development.

This compound is characterized by the presence of a chlorine atom at the 5-position of the indazole ring. This structural modification can influence its biological activity and interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of 152.58 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Protein Kinase B/Akt : Studies have demonstrated that derivatives of this compound can inhibit Akt1, a key player in cell survival and proliferation pathways. This inhibition may contribute to its antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating significant antibacterial potency .

- Antiproliferative Effects : Recent studies have reported that various derivatives of this compound possess antiproliferative activity against cancer cell lines, with growth inhibition values (GI50) ranging from 29 nM to 78 nM. These compounds target mutant EGFR/BRAF pathways, suggesting their potential in treating specific cancers .

Anticancer Activity

A study focused on the synthesis of several this compound derivatives revealed their efficacy against multiple cancer cell lines. The most potent compounds demonstrated significant growth inhibition without notable cytotoxicity. For example, compounds with specific substitutions showed enhanced activity against MCF-7 and A549 cell lines .

| Compound | Cell Line | GI50 (nM) | Cytotoxicity |

|---|---|---|---|

| 3a | MCF-7 | 35 | Non-toxic |

| 4b | A549 | 62 | Non-toxic |

| 5c | HCT116 | 48 | Non-toxic |

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives was assessed against various pathogens. One notable finding was the identification of a derivative with an MIC of ≤0.25 µg/mL against MRSA, highlighting its potential as a therapeutic agent for resistant infections .

Pharmacological Applications

The diverse biological activities of this compound suggest multiple potential applications:

- Cancer Therapy : Given its antiproliferative properties, this compound could be developed into a targeted therapy for specific cancer types, particularly those involving aberrant signaling through the Akt pathway.

- Antimicrobial Agents : The compound's effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

Propiedades

IUPAC Name |

5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNCILPDWNBPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220091 | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-26-0 | |

| Record name | 5-Chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.